molecular formula C2H8N4 B1215046 1-Amino-3-methylguanidine CAS No. 31106-59-9

1-Amino-3-methylguanidine

Cat. No.: B1215046
CAS No.: 31106-59-9
M. Wt: 88.11 g/mol
InChI Key: QAUFIQWONOAGSU-UHFFFAOYSA-N
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Description

1-Amino-3-methylguanidine is a derivative of guanidine, a compound known for its high basicity and versatility in various chemical and biological applications

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-methylguanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Nitroguanidine derivatives.

    Reduction: Aminoguanidine derivatives.

    Substitution: Substituted guanidines with different functional groups.

Properties

IUPAC Name

1-amino-2-methylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N4/c1-5-2(3)6-4/h4H2,1H3,(H3,3,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUFIQWONOAGSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80185046
Record name 1-Amino-3-methylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31106-59-9
Record name 1-Amino-3-methylguanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031106599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Amino-3-methylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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